molecular formula C5H4BrNO2S B1523997 2-(Bromomethyl)-5-nitrothiophene CAS No. 166887-84-9

2-(Bromomethyl)-5-nitrothiophene

Cat. No.: B1523997
CAS No.: 166887-84-9
M. Wt: 222.06 g/mol
InChI Key: BJJAUOARVZAEII-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-nitrothiophene is a useful research compound. Its molecular formula is C5H4BrNO2S and its molecular weight is 222.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solvent Effects in Nucleophilic Substitution Reactions

The interaction of 2-bromo-5-nitrothiophene with morpholine, an example related to 2-(Bromomethyl)-5-nitrothiophene, has been studied in various solvents. It demonstrates that solvent polarity significantly affects the rate of aromatic nucleophilic substitution reactions. The study offers insights into how different solvents can influence reaction dynamics, which is crucial for designing efficient synthetic routes in organic chemistry (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Electrochemical Reduction in Organic Synthesis

Research on the electrochemical reduction of halonitrothiophenes like 2-bromo-5-nitrothiophene in dimethylformamide sheds light on their potential use in organic synthesis. The study identifies the various radicals and intermediates formed during the reduction process, contributing to understanding the mechanism and scope of electrochemical reactions in organic chemistry (Sosonkin et al., 1981).

Kinetics in Ionic Liquids

Investigations into the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with amines in ionic liquids provide insights into the behavior of such reactions in non-conventional solvents. This research is pivotal for understanding how ionic liquids can be used as alternative solvents, offering potentially greener and more efficient reaction conditions (D’Anna et al., 2006).

Antiprotozoan Agents

The reaction of 2-chloromethyl-5-nitrothiophene with various nitronate anions to produce 5-nitrothiophenes with a trisubstituted ethylenic double bond, closely related to this compound, has shown potential in creating antiprotozoan agents. This application in medicinal chemistry highlights the role of nitrothiophenes in developing new therapeutic agents (Vanelle et al., 1994).

Synthesis of Push-Pull Chromophores

Nitrothiophene's ability to activate adjacent alkynes for Michael addition has been exploited in synthesizing push-pull type chromophores. These compounds exhibit significant solvatochromism, indicating their potential application in materials science, particularly in the development of novel optical materials (Wu et al., 1999).

Properties

IUPAC Name

2-(bromomethyl)-5-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJAUOARVZAEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-hydroxymethyl-5-nitro-thiophene (18.8 g, 118 mmol) in dichloromethane (500 ml) at 0° C. was added triphenylphosphine (3 1.5 g, 120 mmol) followed by carbon tetrabromide (39 g, 118 mmol). The mixture was stirred for 2 hours, poured into half saturated brine and extracted with dichloromethane. The organic layer was dried over magnesium sulphate and the solvent removed at reduced pressure. The crude product was purified by silica gel chromatography using 15% ethyl acetate/hexane as the eluant to give 2-bromomethyl-5-nitrothiophene (19 g, 61%) as a brown oil.
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1.5 g
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39 g
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brine
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Phosphorus tribromide (PBr3) (10.45 g) was added dropwise to a mixture of 2-hydroxymethyl-5-nitrothiophene (17.7 g) and toluene (150 ml) and this mixture was stirred at 70° C. for 1.5 hours. The reaction mixture was poured into water and extracted with ether. The ether layer was washed with water and dried (MgSO4), after which the solvent was evaporated off. The residual oil was subjected to solica gel column chromatography and eluted with chloroform to yield 2-bromomethyl-5-nitrothiophene (22.43 g, 92%) as an oil.
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10.45 g
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17.7 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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